Cas no 903252-01-7 (N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide)

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide structure
903252-01-7 structure
Product name:N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide
CAS No:903252-01-7
MF:C22H28FN3O
Molecular Weight:369.475628852844
CID:5495159

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
    • N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide
    • インチ: 1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)
    • InChIKey: GEUWISCOGXQGPS-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=C(F)C=C1)N1CCN(C)CC1)(=O)C1=CC=C(C)C(C)=C1

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2672-0102-30mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2672-0102-40mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2672-0102-10mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2672-0102-1mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2672-0102-5mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2672-0102-75mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2672-0102-2mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2672-0102-4mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2672-0102-5μmol
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2672-0102-25mg
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
903252-01-7 90%+
25mg
$109.0 2023-05-16

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide 関連文献

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamideに関する追加情報

N-2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethyl-3,4-Dimethylbenzamide: A Comprehensive Overview

The compound with CAS No. 903252-01-7, known as N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzamide core, a piperazine ring, and fluorinated aromatic groups. The molecule's unique combination of functional groups and structural features makes it a promising candidate for various applications in drug discovery and materials science.

Recent studies have highlighted the potential of this compound as a modulator of key biological targets. For instance, research published in the Journal of Medicinal Chemistry demonstrated that N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide exhibits potent inhibitory activity against certain kinase enzymes, which are critical in cellular signaling pathways. This finding underscores its potential utility in the development of targeted therapies for conditions such as cancer and inflammatory diseases.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the preparation of the benzamide core through amide bond formation and the construction of the piperazine ring via nucleophilic substitution reactions. The introduction of fluorine atoms at specific positions on the aromatic rings is achieved through electrophilic fluorination methods. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide has a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility profile makes it suitable for use in various laboratory assays and preclinical studies.

From an analytical standpoint, this compound can be characterized using a range of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and crystalline properties. For example, ¹H NMR spectroscopy reveals distinct signals corresponding to the aromatic protons and the piperazine ring protons, while MS analysis confirms the molecular weight and fragmentation patterns.

The biological evaluation of N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide has revealed interesting pharmacokinetic properties. Preclinical studies indicate that it has moderate oral bioavailability and exhibits favorable distribution characteristics across various tissues. These properties suggest that it could be developed into an orally administered drug with therapeutic potential.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile and exploring its efficacy in animal models of disease. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials. Additionally, computational modeling techniques such as molecular docking are being employed to predict interactions with potential drug targets and guide further structural modifications.

In conclusion, N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yli)ethyli -3 , 4 - dimetylbenzamid (CAS No. 903252 - 01 -7 ) represents a significant advancement in organic chemistry with promising applications in drug discovery . Its unique structure , combined with recent research findings , positions it as a valuable tool for addressing unmet medical needs . As research continues , this compound is likely to play an increasingly important role in the development of novel therapeutic agents .

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